REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:14])=[CH:8][C:9](=[O:13])O[C:11]=1[CH3:12])=[O:5])[CH3:2].[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)(=O)C.C(NC1C=CC=CC=1)(=O)C.C(NC1C=CC(C(=O)C)=CC=1)(=O)C>>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:14])=[CH:8][C:9](=[O:13])[N:15]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:11]=1[CH3:12])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
1.967 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=CC(OC1C)=O)C
|
Name
|
|
Quantity
|
1.865 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was shaken at 90 C for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 55° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The excess of volatiles were removed in vacuo (0.1 mbar, 70 C, 30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with gradient 20% to 100% of ethyl acetate in heptane
|
Type
|
CUSTOM
|
Details
|
The pure fractions gave
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N(C(C=C1C)=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 886 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |